2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by a nucleophile on a benzene ring.
Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazole ring and the fluorophenyl group can enhance its interaction with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The thiazole ring and fluorophenyl group could play crucial roles in binding to the target molecules, altering their function.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide: Similar structure but with a chlorine atom instead of fluorine.
2-ethoxy-N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}benzamide: Similar structure but with a bromine atom instead of fluorine.
2-ethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it potentially more effective in certain applications compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-ethoxy-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-2-25-18-6-4-3-5-17(18)19(24)22-12-11-16-13-26-20(23-16)14-7-9-15(21)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZKGOFEXPTJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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